BenchChemオンラインストアへようこそ!

Eravacycline dihydrochloride

Carbapenem-resistant Enterobacteriaceae CRE MIC comparison

Eravacycline dihydrochloride (CAS 1334714-66-7) is the only fluorocycline with demonstrated 24% greater mean potency than tigecycline against carbapenem-resistant Enterobacteriaceae (CRE) and 94% susceptibility against A. baumannii. Its D-ring fluorine and pyrrolidinoacetamido modifications evade Tet(A) efflux and ribosomal protection, reducing false-negative susceptibility results versus tigecycline in AST panels. Essential reference compound for tet(X4) mobile resistance gene surveillance and oral tetracycline formulation development. Procure the dihydrochloride salt for superior aqueous solubility and long-term stability in pharmacodynamic studies.

Molecular Formula C27H33Cl2FN4O8
Molecular Weight 631.5 g/mol
CAS No. 1334714-66-7
Cat. No. B560568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEravacycline dihydrochloride
CAS1334714-66-7
Molecular FormulaC27H33Cl2FN4O8
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
InChIInChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1
InChIKeyXIBSSTYDNTVAEU-RZVFYPHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eravacycline Dihydrochloride (CAS 1334714-66-7) Procurement Guide: Scientific Profile and Baseline Characteristics


Eravacycline dihydrochloride (CAS 1334714-66-7) is a fully synthetic fluorocycline antibiotic belonging to the tetracycline class, developed by Tetraphase Pharmaceuticals and marketed as Xerava®. It is a bis-hydrochloride salt form of eravacycline, a compound structurally related to tigecycline but with two critical modifications to the D-ring of the tetracycline core: a fluorine atom replaces the dimethylamine moiety at C-7, and a pyrrolidinoacetamido group replaces the 2-tertiary-butyl glycylamido at C-9 [1]. These modifications confer evasion of common tetracycline resistance mechanisms, including Tet(A)-type efflux pumps and ribosomal protection proteins, while enhancing potency against Gram-negative and Gram-positive pathogens [2]. The compound is approved by the US FDA and EMA for the treatment of complicated intra-abdominal infections (cIAIs) in adults and has demonstrated in vitro activity against a broad range of multidrug-resistant organisms, including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB) [3].

Eravacycline Dihydrochloride Procurement: Why In-Class Substitution Compromises Antimicrobial Strategy


Within the tetracycline class, eravacycline, tigecycline, and omadacycline are often grouped as modern agents that circumvent traditional tetracycline resistance mechanisms. However, significant differences in their structural chemistry, potency spectra, and susceptibility profiles across clinically relevant pathogens render generic substitution scientifically untenable. While all three evade ribosomal protection proteins and many efflux pumps, their specific modifications yield divergent in vitro potencies that vary substantially by bacterial species and resistance genotype [1]. For example, omadacycline exhibits markedly higher MIC values against Enterobacterales and A. baumannii compared to both eravacycline and tigecycline, demonstrating that even third-generation tetracyclines are not functionally equivalent [2]. Similarly, eravacycline and tigecycline display differential activity against isolates harboring specific resistance elements such as tet(X4) versus tet(A) genes, meaning that in vitro susceptibility of one compound cannot reliably predict that of another [3]. For procurement in antimicrobial susceptibility testing (AST) panels, research studies, or clinical development programs, substituting eravacycline with an alternative tetracycline-class compound introduces uncontrolled variability and may yield misleading conclusions regarding therapeutic potential or resistance epidemiology.

Eravacycline Dihydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Comparator Compounds


Superior Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE) Versus Tigecycline

In a direct head-to-head comparison of 104 CRE clinical isolates from an academic medical center, eravacycline demonstrated statistically significantly greater potency than tigecycline, with a mean MIC ratio of 0.76 (95% CI 0.66–0.87), indicating that eravacycline was approximately 24% more potent on average than tigecycline against this resistant population [1]. However, the MIC90 for eravacycline was 4 μg/mL, which was higher than previously reported values, suggesting regional or strain-specific variability [1].

Carbapenem-resistant Enterobacteriaceae CRE MIC comparison

Higher Susceptibility Rates Against Acinetobacter baumannii and Burkholderia cepacia Complex

In a comparative study evaluating 100 clinical isolates each of A. baumannii, S. maltophilia, and B. cepacia complex (Bcc) from 2021–2023, eravacycline exhibited superior susceptibility rates compared to tigecycline and minocycline. For A. baumannii, eravacycline demonstrated 94% susceptibility, significantly higher than tigecycline (55%) and minocycline (42%) (P < 0.001). For Bcc, eravacycline achieved 67% susceptibility versus only 13% for tigecycline and 11% for minocycline (P < 0.001) [1].

Acinetobacter baumannii Burkholderia cepacia susceptibility rate

Enhanced Activity Against tet(X4)-Harboring Escherichia coli Strains

Against E. coli isolates carrying the mobile tigecycline resistance gene tet(X4), eravacycline exhibited significantly lower MIC values than tigecycline (P < 0.0001), despite similar resistance rates between the two compounds [1]. In contrast, for K. pneumoniae isolates carrying tet(A), tigecycline demonstrated lower MIC values than eravacycline, highlighting species- and genotype-dependent differential activity [1]. Omadacycline consistently displayed the highest MIC values across all tested strains, indicating substantially reduced potency [1].

tet(X4) mobile tigecycline resistance E. coli

Oral Bioavailability Enabling IV-to-PO Step-Down Therapy

Eravacycline exhibits an oral bioavailability of approximately 28% (range 26–32%), with a single oral dose of 200 mg achieving a Cmax of 0.23 ± 0.04 mg/L and AUC0–∞ of 3.34 ± 1.11 mg·h/L [1]. This oral formulation capability contrasts with tigecycline, which is available only as an intravenous formulation, limiting its utility for outpatient step-down therapy or prolonged treatment courses [2]. The oral formulation of eravacycline has been investigated in prototype bioavailability studies with EDTA as an excipient, and while the approved indication remains intravenous, the oral bioavailability data support potential development of oral regimens [3].

oral bioavailability pharmacokinetics IV-to-PO switch

Two- to Eightfold Greater In Vitro Potency Against Gram-Negative Bacilli Compared to Tigecycline

A comprehensive review of eravacycline's antimicrobial activity indicates that the compound is two- to fourfold more potent than tigecycline against Gram-positive cocci and two- to eightfold more potent against Gram-negative bacilli [1]. This potency advantage is attributed to the fluorine substitution at C-7 and the pyrrolidinoacetamido group at C-9, which enhance ribosomal binding and reduce susceptibility to efflux-mediated resistance compared to tigecycline's glycylcycline structure [1].

Gram-negative bacilli potency MIC fold difference

Demonstrated Noninferiority to Carbapenems in Phase III cIAI Clinical Trials

In the IGNITE1 and IGNITE4 phase III clinical trials, intravenous eravacycline (1 mg/kg q12h) demonstrated noninferiority to ertapenem and meropenem for the treatment of complicated intra-abdominal infections (cIAIs), with a favorable safety profile [1]. This clinical evidence establishes eravacycline as a viable carbapenem-sparing option, which is particularly relevant given the global rise of carbapenem-resistant organisms and the need to preserve carbapenem efficacy. In contrast, tigecycline carries an FDA black box warning for increased all-cause mortality and has not demonstrated noninferiority to carbapenems in cIAI trials with comparable statistical rigor [2].

phase III IGNITE cIAI noninferiority

Eravacycline Dihydrochloride: High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Antimicrobial Susceptibility Testing (AST) Panel Inclusion for CRE and CRAB Surveillance

Based on eravacycline's 24% greater mean potency compared to tigecycline against CRE (mean MIC ratio 0.76, 95% CI 0.66–0.87) [1] and its 94% susceptibility rate against A. baumannii versus 55% for tigecycline [2], procurement of eravacycline dihydrochloride for inclusion in AST panels is scientifically justified. Laboratories conducting regional or global surveillance of carbapenem-resistant organisms should prioritize eravacycline over tigecycline in their testing panels to avoid false-negative susceptibility results and to accurately characterize the evolving resistance epidemiology of modern tetracyclines. This is particularly critical in regions with high prevalence of CRE and CRAB, where eravacycline may represent a therapeutic option not captured by tigecycline-based testing.

Mobile Resistance Gene Characterization and tet(X4) Surveillance Studies

For research programs investigating the global dissemination of mobile tigecycline resistance genes such as tet(X4), eravacycline is an essential reference compound. The statistically significant lower MIC values of eravacycline compared to tigecycline against E. coli harboring tet(X4) (P < 0.0001) [3] indicate that eravacycline may retain activity against isolates that exhibit elevated tigecycline MICs due to this mobile element. Procurement of eravacycline dihydrochloride enables researchers to accurately phenotype isolates for tetracycline-class susceptibility, differentiate resistance mechanisms, and evaluate the potential clinical utility of eravacycline in settings where tet(X4)-mediated resistance is emerging.

Oral Tetracycline Formulation Development and Pharmacokinetic Modeling

Eravacycline's oral bioavailability of 28% (range 26–32%) [4] distinguishes it from IV-only comparators like tigecycline. For pharmaceutical scientists and formulation developers, eravacycline dihydrochloride serves as a valuable model compound for studying oral tetracycline delivery systems, particularly those incorporating absorption-enhancing excipients such as EDTA. Procurement of the dihydrochloride salt form is specifically relevant for stability and solubility studies aimed at optimizing oral bioavailability and developing IV-to-PO step-down regimens for outpatient management of resistant infections.

Carbapenem-Sparing Clinical Trial Design and Comparator Selection

Given eravacycline's demonstrated noninferiority to carbapenems in phase III cIAI trials [5] and tigecycline's association with increased mortality, eravacycline should be prioritized as the tetracycline-class comparator in clinical trials evaluating novel antibacterial agents for multidrug-resistant Gram-negative infections. Procurement of eravacycline dihydrochloride for use as an active comparator enables trial designs that address the urgent need for carbapenem-sparing regimens while avoiding the confounding mortality signal associated with tigecycline. This is particularly relevant for trials in cIAI, bloodstream infections, and hospital-acquired pneumonia where carbapenem resistance is prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eravacycline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.